Advanced Applications of Methyl N-(fluorosulfonyl)carbamate (CAS 19445-01-3) in Asymmetric Catalysis and SuFEx Chemistry
Advanced Applications of Methyl N-(fluorosulfonyl)carbamate (CAS 19445-01-3) in Asymmetric Catalysis and SuFEx Chemistry
Executive Summary
In the rapidly evolving landscape of synthetic organic chemistry, the demand for modular, highly reactive, yet stable bifunctional reagents has driven significant innovation. Methyl N-(fluorosulfonyl)carbamate (CAS 19445-01-3) has emerged as a virtually unexplored but highly potent chemical entity[1]. By combining the kinetically stable but catalytically activatable sulfur(VI) fluoride bond with a highly acidic carbamate moiety, this reagent serves as a critical hub for both Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and complex asymmetric alkene functionalization.
As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular logic, synthesis, and advanced catalytic applications of this reagent. The protocols provided herein are designed not merely as sequential steps, but as self-validating systems grounded in mechanistic causality.
Molecular Logic and Physicochemical Properties
The unique reactivity of methyl N-(fluorosulfonyl)carbamate stems from its dual electrophilic and nucleophilic potential. The strong electron-withdrawing nature of the fluorosulfonyl (-SO₂F) group significantly lowers the pKa of the carbamate N-H bond, rendering the nitrogen an excellent nucleophile upon deprotonation[2]. Conversely, the S(VI)-F bond is remarkably stable under standard conditions, surviving initial nucleophilic attacks at the nitrogen or oxygen centers. This kinetic inertness allows for stepwise, controlled synthetic sequences before the S-F bond is intentionally activated for SuFEx ligation[3].
Table 1: Physicochemical Profile of CAS 19445-01-3
| Property | Value / Description |
| CAS Number | 19445-01-3 |
| Chemical Formula | C₂H₄FNO₄S |
| Molecular Weight | 157.12 g/mol |
| Structural Features | Carbamate (-NH-COO-), Fluorosulfonyl (-SO₂F) |
| Reactivity Profile | Bifunctional N,O-nucleophile; SuFEx electrophilic hub |
Synthesis and Quenching Protocols
Methyl N-(fluorosulfonyl)carbamate is synthesized via the reaction of fluorosulfonyl isocyanate (FSI) with methanol. FSI is a powerful bifunctional reagent where the isocyanate carbon is exceptionally electrophilic[3].
Figure 1: Synthesis of CAS 19445-01-3 and its divergent synthetic applications.
Protocol A: Controlled Synthesis and Validation
Causality & Logic: The nucleophilic attack of methanol on the isocyanate group is highly exothermic. Without strict thermal control, the reaction can lead to unwanted polymerization or degradation of the S-F bond.
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Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Reagent Loading : Dissolve anhydrous methanol (1.0 equiv) in dry dichloromethane (DCM, 0.5 M). Cool the system to 0 °C using an ice-water bath.
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Controlled Addition : Add fluorosulfonyl isocyanate (1.05 equiv) dropwise over 30 minutes. Crucial Step: The dropwise addition ensures the exothermic heat is safely dissipated. Monitor the internal temperature to ensure it remains below 5 °C.
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Maturation : Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2 hours.
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Quenching : Quench any unreacted FSI by adding a micro-aliquot of water, which converts residual FSI to volatile CO₂ and fluorosulfonamide[3].
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Self-Validation (NMR) : Concentrate the crude mixture and analyze via ¹⁹F NMR. The presence of a single, sharp singlet (typically around +50 to +60 ppm depending on the solvent) confirms the integrity of the -SO₂F group and validates the completion of the reaction.
Application I: Organoiodine-Catalyzed Asymmetric Oxyamination
One of the most groundbreaking applications of methyl N-(fluorosulfonyl)carbamate is its use as a bifunctional N,O-nucleophile in the[2]. Vicinal heterodifunctionalization of sterically unbiased olefins is notoriously difficult and traditionally required heavy transition metals[4].
Figure 2: Mechanism of organoiodine-catalyzed alkene oxyamination using CAS 19445-01-3.
Protocol B: Catalytic Oxyamination Workflow
Causality & Logic: The reaction relies on the in situ generation of a chiral I(III) species. The highly acidic N-H of the fluorosulfonyl carbamate allows it to attack the iodonium-activated C-C π-bond. Following this anti-addition, the carbamate oxygen acts as an internal nucleophile, displacing the iodine in a dealkylative cyclization to form a chiral oxazolidinone[4].
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Reaction Assembly : In a dry vial under nitrogen, combine the alkene substrate (1.0 equiv), a chiral C₂-symmetric aryl iodide catalyst (15 mol%), and methyl N-(fluorosulfonyl)carbamate (2.4 equiv)[4].
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Base Activation : Add a lithium base (e.g., LiOBn, 2.4 equiv) to pre-form the reactive lithium N-(fluorosulfonyl)carbamate salt.
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Oxidation : Introduce the terminal oxidant (MMPP or Selectfluor) to oxidize the I(I) catalyst to the active I(III) state.
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Execution : Stir the mixture in acetonitrile (0.1–0.5 M) at -10 °C to 10 °C for 18–96 hours, depending on substrate electronics[4].
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Self-Validation (Stereochemical Fidelity) : The success of this protocol is self-validating through cyclization. If the initial nucleophilic attack lacks strict anti-stereocontrol, the subsequent intramolecular displacement of iodine is sterically forbidden. Analyze the purified oxazolidinone via chiral HPLC; successful cyclization inherently correlates with high enantiomeric ratios (er).
Table 2: Representative Yields and Enantioselectivities[5]
| Alkene Substrate Type | Isolated Yield (%) | Enantiomeric Ratio (er) |
| Aryl-substituted alkenes | 47 - 76% | 92.5:7.5 to 99.5:0.5 |
| Alkyl-substituted alkenes | 50 - 70% | Up to 99.5:0.5 |
Note: The resulting oxazolidinones can be deprotected in a single step to reveal free, highly valuable β-amino alcohols without any erosion of enantioselectivity[2].
Application II: SuFEx Click Chemistry Hub
Beyond alkene functionalization, the -SO₂F group of methyl N-(fluorosulfonyl)carbamate is a prime candidate for SuFEx click chemistry. While the S-F bond resists hydrolysis and standard nucleophilic attack, it can be activated by specific catalysts (such as DBU or BEMP) to react with primary and secondary amines. This allows the reagent to act as a modular linker, seamlessly generating complex sulfamoyl ureas and sulfamides for drug discovery libraries[3].
Conclusion
Methyl N-(fluorosulfonyl)carbamate (CAS 19445-01-3) is a masterclass in molecular design. By balancing the kinetic stability of the SuFEx-capable fluorosulfonyl group with the thermodynamic reactivity of an acidic carbamate, it solves longstanding challenges in asymmetric catalysis and bioconjugation. For researchers and drug development professionals, integrating this reagent into standard workflows offers a robust, self-validating pathway to complex chiral amino alcohols and diverse sulfamide libraries.
